1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE
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Description
1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole is 322.168127949 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1H-benzimidazole, such as those synthesized through the condensation of o-phenylene diamine with phenoxyacetic acid, exhibit significant antimicrobial activity. These compounds, particularly noted for their action against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlight the potential of 1H-benzimidazole derivatives in developing new antimicrobial agents (Salahuddin et al., 2017).
Antineoplastic and Antifilarial Agents
Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have shown promising results as potential antineoplastic (cancer-fighting) and antifilarial (against parasitic worms) agents. These compounds exhibit significant growth inhibition in cancer cells and possess antifilarial activity, indicating their potential in cancer treatment and parasitic infection management (Ram et al., 1992).
Anti-Helicobacter pylori Agents
Derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have been identified as potent and selective anti-Helicobacter pylori agents. These compounds exhibit minimum bactericidal concentrations comparable to clinically used antimicrobials, offering a promising approach to combat Helicobacter pylori, a major cause of gastric ulcers and cancer (Kühler et al., 2002).
Anticancer Activity
The exploration of benzimidazole derivatives extends into anticancer research, with some novel 2-substituted-6-bromo-3-methylthiazolo[3,2‐a]benzimidazole derivatives showing immunomodulatory and anticancer activities. These compounds have demonstrated significant inhibitory effects on colon carcinoma and hepatocellular carcinoma cells, highlighting their potential as anticancer agents (Abdel‐Aziz et al., 2009).
DNA Topoisomerase I Inhibitors
1H-Benzimidazole derivatives have also been investigated for their role as inhibitors of type I DNA topoisomerases, enzymes critical for DNA replication and cell division. These derivatives offer a potential therapeutic approach for cancer treatment by inhibiting cancer cell proliferation (Alpan et al., 2007).
Properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19/h2-4,6-9,14,19H,5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAKLDKYCYYMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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